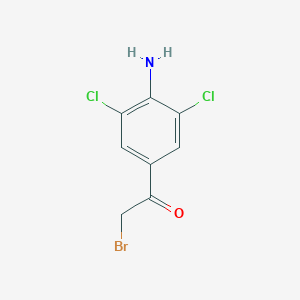
4-Amino-3,5-dichlorophenacylbromide
Cat. No. B195759
Key on ui cas rn:
37148-47-3
M. Wt: 282.95 g/mol
InChI Key: ATKJJUFAWYSFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04754047
Procedure details


Triethylamine (17.0 g, 0.168 mol) is added in one portion to allyl bromide (105.9 g, 0.875 mol) under a nitrogen atmosphere. The resulting white emulsion gives an exotherm to 70° C. and becomes a thick white solid mass within 5 minutes. The solution formed with the addition of ~100 ml of DMF is stirred for 1 hour at 70°-95° C. A solution of 4'-amino-2-bromo-3',5'-dichloroacetophenone (25.0 g, 0.088 mol) in 50 ml of DMF is added in one portion and the resulting brown reaction mixture is maintained at 80°-90° C. for 2 hours. The progress of the reaction is frequently checked by thin layer chromatography (SiO2 /CH2Cl2 /hexanes (1/1)) since prolonged heating results in the decomposition of both starting material and products. The reaction mixture is poured into 1.51 of H2O and is stirred for 0.5 hours. After a second aqueous trituration, the residual brown semi-solids are stirred with ~150 ml of CCl4 for 0.5 hours to form a suspension. The yellowish-brown solids are collected by filtration and are air dried to give 14.9 g (59.6%) of recovered phenacyl bromide starting material. The CCl4 filtrate is stirred with MgSO4, filtered and concentrated to yield 9.42 g of a brown syrup. Gradient elution (hexanes/CH2Cl2 (10/0→8/2) flash chromatography on a 9"×2" column of Silica Gel 60 gives two major fractions:




[Compound]
Name
SiO2 CH2Cl2 hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Name
Yield
59.6%
Identifiers


|
REACTION_CXSMILES
|
C(N(CC)CC)C.C(Br)C=C.N[C:13]1[C:18](Cl)=[CH:17][C:16]([C:20](=[O:23])[CH2:21][Br:22])=[CH:15][C:14]=1Cl.O>CN(C=O)C.C(Cl)(Cl)(Cl)Cl>[CH2:21]([Br:22])[C:20]([C:16]1[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=1)=[O:23]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
105.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
Step Two
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1Cl)C(CBr)=O)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Three
[Compound]
|
Name
|
SiO2 CH2Cl2 hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred for 1 hour at 70°-95° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting white emulsion gives an exotherm to 70° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
within 5 minutes
|
|
Duration
|
5 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting brown reaction mixture is maintained at 80°-90° C. for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
since prolonged heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
results in the decomposition of both starting material and products
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
is stirred for 0.5 hours
|
|
Duration
|
0.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a suspension
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The yellowish-brown solids are collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=O)C1=CC=CC=C1)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.9 g | |
| YIELD: PERCENTYIELD | 59.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
